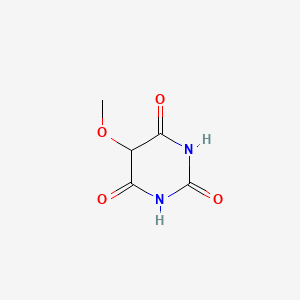![molecular formula C8H9NO3 B12509801 [(2-Hydroxyphenyl)amino]acetic acid](/img/structure/B12509801.png)
[(2-Hydroxyphenyl)amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-Hydroxyphenyl)amino]acetic acid, also known as 2-amino-2-(2-hydroxyphenyl)acetic acid, is a compound with the molecular formula C8H9NO3. It is a white to pale-yellow solid that is soluble in water and organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Hydroxyphenyl)amino]acetic acid can be achieved through several methods. One common approach involves the reaction of (2-chlorophenyl)acetic acid with an alkali metal hydroxide, such as sodium hydroxide, in the presence of a copper catalyst at elevated temperatures (130-300°C). This process results in the substitution of the chlorine atom with a hydroxyl group, forming the desired product .
Another method involves the reduction of 2-hydroxybenzylideneaminoacetic acid using hydrogen gas in the presence of a palladium catalyst. This reaction typically occurs under mild conditions and yields this compound with high purity .
Industrial Production Methods
Industrial production of this compound often utilizes large-scale batch reactors where the reaction conditions can be carefully controlled to optimize yield and purity. The use of continuous flow reactors is also being explored to improve efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
[(2-Hydroxyphenyl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: 2-hydroxyphenylglyoxylic acid or 2-hydroxyphenylacetic acid.
Reduction: 2-amino-2-(2-hydroxyphenyl)ethanol.
Substitution: 2-chlorophenylglycine or 2-bromophenylglycine.
Scientific Research Applications
[(2-Hydroxyphenyl)amino]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It serves as a precursor for the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of [(2-Hydroxyphenyl)amino]acetic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, such as cyclooxygenase (COX), by binding to the active site and preventing substrate access. This inhibition can lead to reduced production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
[(2-Hydroxyphenyl)amino]acetic acid can be compared with other similar compounds, such as:
2-Amino-2-(4-hydroxyphenyl)acetic acid: This compound has a hydroxyl group in the para position, which can lead to different reactivity and biological activity.
2-Hydroxyphenylacetic acid: Lacks the amino group, resulting in different chemical properties and applications.
Indole-3-acetic acid: A plant hormone with a different core structure but similar functional groups, used in plant growth regulation.
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
2-(2-hydroxyanilino)acetic acid |
InChI |
InChI=1S/C8H9NO3/c10-7-4-2-1-3-6(7)9-5-8(11)12/h1-4,9-10H,5H2,(H,11,12) |
InChI Key |
QDAYZTZGLPEDOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



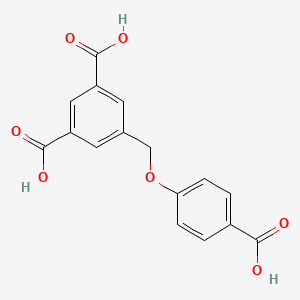
![1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone oxime](/img/structure/B12509745.png)
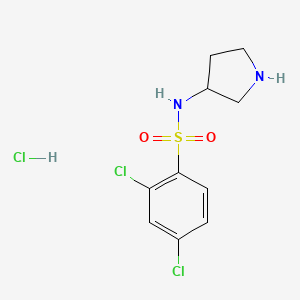

![N-{1-[2-(dicyclohexylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide](/img/structure/B12509765.png)
![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(thiophene-5,2-diyl))bis(N,N-diphenylaniline)](/img/structure/B12509773.png)
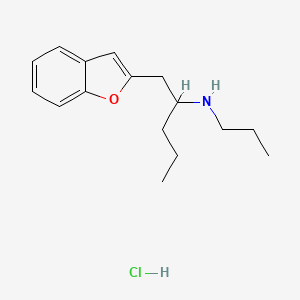
![(4S,4'S)-2,2'-(Oxydi-2,1-phenylene)bis[4,5-dihydro-4-phenyloxazole]](/img/structure/B12509784.png)
![1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron](/img/structure/B12509792.png)
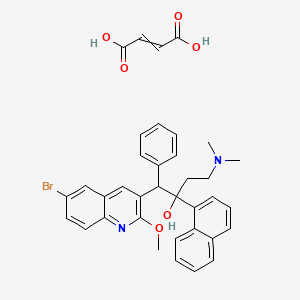
![4-(Dimethylamino)benzo[d]thiazole-2-carbonitrile](/img/structure/B12509800.png)
